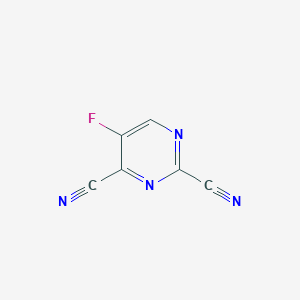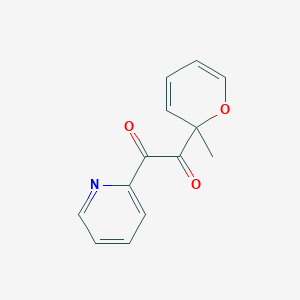
2-Methylproyl2-pyridylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylproyl 2-pyridyl ketone is an organic compound with the chemical formula C10H13NO. It is a colorless or pale yellow liquid with a distinct smell. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a crucial pharmacophore group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylproyl 2-pyridyl ketone can be synthesized through several methods. One common method involves the reaction of 2-lithiopyridine, formed by Br/Li exchange, with commercially available esters. This reaction occurs in a nitrogen atmosphere at temperatures below -78°C, resulting in the formation of 2-pyridyl ketones . Another method involves the reaction of methyl butyl acetone with ammonia to generate 2-(3-Methylbutyl) pyrrolidine, which is then oxidized using an oxidizing agent like hydrogen peroxide to yield 2-Methylproyl 2-pyridyl ketone .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method involves the rapid synthesis of 2-pyridyl ketone library in continuous flow, where 2-lithiopyridine reacts with esters to obtain 2-pyridyl ketones in good yield within a short reaction time . This method is efficient, cost-effective, and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylproyl 2-pyridyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions with nucleophiles, where the pyridyl group can be replaced by other functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-pyridyl ketones, which can be further utilized in the synthesis of bioactive molecules and pharmaceuticals .
Applications De Recherche Scientifique
2-Methylproyl 2-pyridyl ketone has a wide range of applications in scientific research:
Biology: The compound is employed in the study of bioactive molecules and natural products.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and functional materials.
Mécanisme D'action
The mechanism of action of 2-Methylproyl 2-pyridyl ketone involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Pyridyl ketone
- 2-Pyridyl ketone Schiff bases
- 2-Pyridyl MIDA boronate
Uniqueness
2-Methylproyl 2-pyridyl ketone is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various bioactive molecules and pharmaceuticals. Its ability to undergo a wide range of chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C13H11NO3 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
1-(2-methylpyran-2-yl)-2-pyridin-2-ylethane-1,2-dione |
InChI |
InChI=1S/C13H11NO3/c1-13(7-3-5-9-17-13)12(16)11(15)10-6-2-4-8-14-10/h2-9H,1H3 |
Clé InChI |
XUYIFGKVHXRWFB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC=CO1)C(=O)C(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


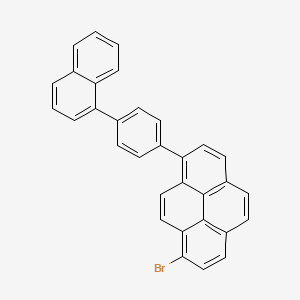

![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)

![Ethyl 2-(4-fluorophenyl)-5-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13095173.png)
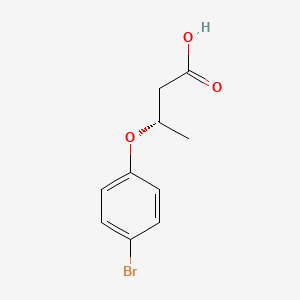
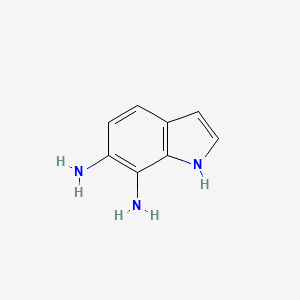
![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B13095188.png)
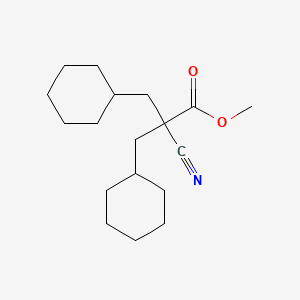
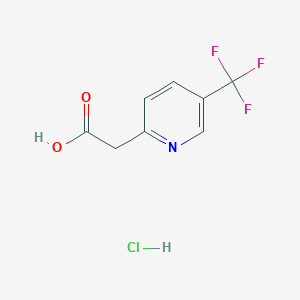
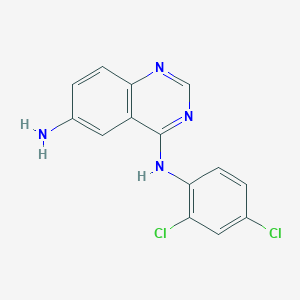
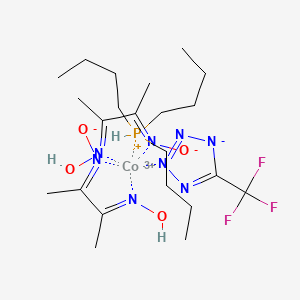
![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)
